N-[(3-bromophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
Description
Historical Context and Evolution of Quinazolinone Research
Quinazolinone chemistry traces its origins to 1869, when the first quinazoline nucleus was synthesized via the reaction of anthranilic acid with cyanogens. Subsequent advancements, such as Gabriel’s 1903 work on quinazoline derivatives, laid the groundwork for modern explorations. Early synthesis methods relied on condensation reactions between amides and anilines, often requiring harsh conditions or transition metal catalysts.
The mid-20th century saw the development of practical routes like the Niementowski synthesis, which enabled large-scale production of quinazolinones for pharmacological testing. A pivotal moment arrived with the discovery of methaqualone in the 1960s, a 4-quinazolinone derivative that highlighted the scaffold’s central nervous system activity. Contemporary methods, including microwave-assisted organic synthesis and one-pot cascades, have revolutionized the field by improving yields and reducing reaction times.
Table 1: Key Milestones in Quinazolinone Research
Significance of 2-oxo-4-phenyl-1,2-dihydroquinazolin Core in Medicinal Chemistry
The 2-oxo-4-phenyl-1,2-dihydroquinazolin core serves as a privileged structure in drug design due to its dual functionality: the lactam moiety enables hydrogen bonding with biological targets, while the phenyl group at position 4 enhances aromatic stacking interactions. This combination has yielded clinically validated inhibitors, including EGFR-targeting agents like gefitinib and erlotinib.
Structural studies reveal that the planar quinazolinone system intercalates with DNA in cancer cells, while substituents at N1 and C4 modulate selectivity for enzymes such as dihydrofolate reductase (DHFR) and cyclooxygenase-2 (COX-2). The core’s adaptability is further demonstrated in hybrid molecules, where fusion with triazole or benzofuran moieties enhances antimicrobial and anti-inflammatory activities.
Table 2: Biological Activities of 2-oxo-4-phenyl-1,2-dihydroquinazolin Derivatives
Position of N-substituted Quinazolinones in Contemporary Pharmaceutical Research
N-substitution at position 1 of the quinazolinone ring enables precise modulation of pharmacokinetic and pharmacodynamic properties. The introduction of alkyl, aryl, or heteroaryl groups at this position has produced compounds with improved blood-brain barrier penetration (e.g., sedative-hypnotics) and reduced off-target effects.
Recent trends emphasize the use of branched N-substituents to combat multidrug resistance. For instance, bulky 3-(2-phenylethyl) groups in dihydroquinazolinone derivatives enhance P-glycoprotein evasion in cancer cells. The compound under investigation, featuring a 3-bromobenzyl group, exemplifies this strategy—the bromine atom’s electron-withdrawing effects may stabilize receptor-ligand interactions while providing a handle for further derivatization.
Research Significance of Bromophenyl-containing Heterocyclic Compounds
Bromophenyl substituents, particularly at the 3-position, confer unique advantages in medicinal chemistry:
- Lipophilicity Modulation : The bromine atom increases logP values by ~0.9 units compared to phenyl, enhancing membrane permeability.
- Synthetic Versatility : The C-Br bond serves as a site for cross-coupling reactions, enabling rapid generation of analog libraries via Buchwald-Hartwig amination or Suzuki-Miyaura coupling.
- Target Engagement : Bromine’s polarizability strengthens van der Waals interactions with hydrophobic enzyme pockets, as observed in bromodomain inhibitors.
In the context of N-[(3-bromophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, the 3-bromobenzyl group likely synergizes with the quinazolinone core to optimize target binding. Preliminary molecular docking studies of analogous compounds suggest bromine’s role in filling subpockets of kinase ATP-binding sites.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2/c24-18-10-6-7-16(13-18)14-25-21(28)15-27-20-12-5-4-11-19(20)22(26-23(27)29)17-8-2-1-3-9-17/h1-13H,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPNTUCAVAKDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzylamine with 2-(2-oxo-4-phenylquinazolin-1-yl)acetic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can help in optimizing reaction parameters and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that compounds similar to N-[(3-bromophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide exhibit anticonvulsant properties. For example, derivatives of quinazolinone structures have been synthesized and evaluated for their effectiveness against seizures. The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance anticonvulsant activity while maintaining low toxicity levels .
| Compound | Activity | Reference |
|---|---|---|
| N-benzyl 2-acetamido-3-methoxypropionamide | Effective in MES seizure model | |
| Quinazolinone derivatives | Potent against seizures |
Antimicrobial Properties
Another area of interest is the antimicrobial activity of quinazolinone derivatives. Research has shown that certain modifications can lead to enhanced efficacy against various pathogens. The incorporation of bromophenyl moieties has been linked to increased activity against resistant strains of bacteria and fungi .
| Compound | Pathogen Targeted | Activity Level | Reference |
|---|---|---|---|
| Quinazolinone derivatives | Staphylococcus aureus | High | |
| N-(3-bromophenyl) derivatives | E. coli | Moderate to High |
Structure-Activity Relationship Studies
The effectiveness of this compound can be attributed to its structural components. SAR studies have revealed that the presence of specific functional groups significantly influences biological activity.
Key Findings:
- The bromophenyl group enhances lipophilicity, improving cell membrane penetration.
- The quinazolinone core is essential for biological activity, acting as a scaffold for various substitutions that modulate potency.
Synthesis and Evaluation
A study conducted on the synthesis of quinazolinone-acetamide hybrids demonstrated their potential as α-glucosidase inhibitors, which are crucial in managing diabetes . The synthesized compounds were tested for their inhibitory activities against α-glucosidase enzymes, with several exhibiting IC50 values in the low micromolar range.
In Vivo Studies
In vivo studies on similar compounds have shown promising results in reducing seizure frequency in animal models. The combination of the quinazolinone structure with bromophenyl substitutions resulted in compounds that not only reduced seizure activity but also had favorable pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of N-[(3-bromophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural and Bioactive Differences
Key Observations :
- Quinazolinone vs.
- Halogen Effects: The 3-bromobenzyl group may confer stronger hydrophobic interactions than non-halogenated analogs (e.g., N-(4-methylphenyl) derivatives in ), aligning with trends in halogen-bond-driven bioactivity .
Physicochemical and Crystallographic Properties
- Bond Length Variations: In N-(4-bromophenyl)acetamide, the C–Br bond length (1.8907 Å) and acetamide geometry (N1–C2 = 1.347 Å) differ slightly from non-brominated analogs, suggesting bromine’s steric and electronic effects . Similar deviations are expected in the target compound.
- Hydrogen Bonding: Quinazolinone derivatives often form N–H···O hydrogen bonds (e.g., 3.929–3.943 Å in N-(4-hydroxyphenyl) analogs), stabilizing crystal packing and influencing solubility .
Critical Analysis of Evidence Limitations
Biological Activity
N-[(3-bromophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article examines the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the condensation of 3-bromobenzaldehyde with appropriate hydrazones and subsequent cyclization reactions. The specific synthetic route can significantly influence the yield and purity of the final product, which is essential for accurate biological testing.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of quinazoline derivatives, including this compound.
-
Antibacterial Properties :
- The compound has shown promising activity against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). In one study, the minimum inhibitory concentration (MIC) against S. aureus was reported at 3.90 μg/mL, while it exhibited even lower MIC values against MRSA strains .
- Additionally, the compound demonstrated moderate activity against Candida albicans, with MIC values indicating potential as an antifungal agent .
- Antitubercular Activity :
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
- IC50 Values :
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses suggest that:
- Inhibition of DNA Synthesis :
- Similar compounds in the quinazoline family have been shown to interfere with DNA synthesis pathways in bacterial cells.
- Biofilm Disruption :
Case Studies
Recent case studies have highlighted the effectiveness of this compound in real-world applications:
- Clinical Relevance :
- In clinical settings where MRSA infections are prevalent, this compound could serve as a viable alternative or adjunct to existing therapies.
Data Summary
Q & A
Q. What are the established synthetic routes for N-[(3-bromophenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step route involving:
Quinazolinone core formation : React methyl 2-isothiocyanatobenzoate with glycine to yield 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid, followed by oxidation with hydrogen peroxide to form 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
Acetamide coupling : Use carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by reaction with 3-bromobenzylamine derivatives. Optimize reaction conditions (e.g., solvent, temperature) to improve yield .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, bond angles and torsion angles can be measured with R-factors <0.05 .
- NMR spectroscopy (¹H, ¹³C) confirms substitution patterns, particularly the 3-bromophenyl and acetamide moieties.
- Mass spectrometry (HRMS) validates molecular weight (e.g., C₂₄H₂₀BrN₃O₂: calculated 470.07, observed 470.08) .
Q. What in vitro models are used to evaluate the biological activity of this compound?
- Methodological Answer :
- GABAergic receptor binding assays : Test affinity via competitive displacement of radiolabeled ligands (e.g., [³H]muscimol) in neuronal membranes .
- Anticonvulsant screening : Use PTZ (pentylenetetrazol)-induced seizure models in mice to assess ED₅₀ values. Monitor latency to clonic-tonic seizures .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s anticonvulsant activity?
- Methodological Answer :
- Systematic substitution : Modify the 3-bromophenyl group (e.g., replace Br with Cl, F, or electron-withdrawing groups) and the quinazolinone core (e.g., introduce methyl or methoxy groups at position 4).
- In vivo efficacy : Compare ED₅₀ values across derivatives in PTZ models. For example, 2,4-dichloro analogs showed 30% higher potency than bromo-substituted derivatives .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to GABAₐ receptor subunits .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assays : Control variables like cell line (e.g., HEK293 vs. SH-SY5Y), ligand concentration, and incubation time.
- Meta-analysis : Pool data from ≥3 independent studies and apply statistical tests (e.g., ANOVA) to identify outliers. For example, discrepancies in HIV-1 inhibition (EC₅₀ = 2–10 μM) may arise from divergent viral strains .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodological Answer :
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. A half-life <30 min suggests rapid clearance .
- hERG inhibition : Patch-clamp electrophysiology to assess cardiac toxicity risk (IC₅₀ <10 μM indicates high risk) .
Q. What crystallographic insights explain the compound’s conformational flexibility?
- Methodological Answer :
- Asymmetric unit analysis : Identify multiple conformers in the crystal lattice (e.g., dihedral angles between phenyl and quinazolinone groups: 54.8° vs. 77.5°), which correlate with binding pocket adaptability .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bond donors/acceptors) using CrystalExplorer .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
